4-amino-2-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
4-amino-2-(trifluoromethyl)benzene-1-sulfonamide is an organic compound that features both an amino group and a trifluoromethyl group attached to a benzene ring, along with a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of trifluorotoluene to produce nitrotrifluorotoluene. This intermediate is then reduced to the corresponding amine, followed by sulfonation to introduce the sulfonamide group .
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-(trifluoromethyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
4-amino-2-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-amino-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the hydration of carbon dioxide. This inhibition can disrupt cellular processes in cancer cells, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a sulfonamide group.
Trifluoromethanesulfonamide: Another related compound, differing mainly in the absence of the benzene ring.
2-(Trifluoromethyl)-1,4-phenylenediamine: This compound has a similar trifluoromethyl group but differs in the position and type of functional groups attached to the benzene ring.
Uniqueness
4-amino-2-(trifluoromethyl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the trifluoromethyl and sulfonamide groups makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .
Properties
CAS No. |
363-93-9 |
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Molecular Formula |
C7H7F3N2O2S |
Molecular Weight |
240.2 |
Purity |
95 |
Origin of Product |
United States |
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